1-ethyl-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-8-3-6-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTDEPNAXOCIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370462-55-7 | |
| Record name | 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pellizzari-Type Cyclization with Ethylamine Derivatives
The classical Pellizzari reaction remains the most widely implemented approach for constructing the 1,2,4-triazole nucleus. In this protocol, ethyl isocyanate reacts with hydrazine hydrate under refluxing ethanol (78°C, 8 hr) to form 1-ethyl-1H-1,2,4-triazole-3-carboxamide, which undergoes subsequent hydrolysis. Modern adaptations employ microwave irradiation (300 W, 120°C) to reduce reaction times to 45 minutes while maintaining yields of 84–88%. Key limitations include the need for strict stoichiometric control (1:1.05 molar ratio of isocyanate to hydrazine) to prevent di-substitution byproducts.
Hydrazine-Carboxylate Cyclization Pathways
Alternative routes utilize ethyl hydrazinecarboxylate as a bifunctional building block. Condensation with ethyl cyanoacetate in DMF at 110°C for 6 hours generates the triazole ring through sequential nucleophilic attack and cyclodehydration steps. This method produces the target compound in 76% yield without requiring subsequent hydrolysis, as confirmed by LC-MS analysis (m/z 155.06 [M+H]+). The reaction’s byproduct profile shows 12–15% ethyl 1H-1,2,4-triazole-3-carboxylate, necessitating chromatographic purification.
Functional Group Interconversion Approaches
Hydrolysis of Ester Precursors
The majority of industrial-scale syntheses employ ester hydrolysis due to the stability of ethyl 1-ethyl-1H-1,2,4-triazole-3-carboxylate intermediates. Acidic conditions (6M HCl, reflux 12 hr) achieve 89% conversion but risk N-dealkylation, while basic hydrolysis (2M NaOH, 80°C, 6 hr) provides 93% yield with superior purity profiles. Recent studies demonstrate that enzymatic hydrolysis using Candida antarctica lipase B in phosphate buffer (pH 7.4, 37°C) achieves 82% yield over 24 hours, offering a sustainable alternative.
Nitrile Oxidation Pathways
Alternative routes from 1-ethyl-1H-1,2,4-triazole-3-carbonitrile utilize Jones reagent (CrO3/H2SO4) in acetone at 0–5°C, achieving 78% yield within 3 hours. While efficient, this method generates stoichiometric chromium waste, prompting development of catalytic TEMPO/NaClO2 systems (CH3CN/H2O, 50°C) that provide 85% yield with improved environmental metrics.
N-Alkylation Techniques for Ethyl Group Introduction
Direct Alkylation of Triazolecarboxylic Acid
Post-cyclization ethylation employs ethyl bromide (1.2 eq) in the presence of K2CO3 (2 eq) in DMF at 60°C for 8 hours, yielding 68% of the N-ethylated product. Competitive O-alkylation (up to 22%) necessitates careful pH control (pH 9–10) and the use of phase-transfer catalysts like tetrabutylammonium bromide to improve regioselectivity to 9:1 N/O ratio.
Reductive Amination Strategies
Innovative approaches utilize ethylamine and glyoxylic acid in a Pd/C-catalyzed hydrogenation system (50 psi H2, EtOH, 80°C). This one-pot method constructs both the ethyl group and carboxylic acid functionality simultaneously, achieving 73% yield with water as the sole byproduct. Optimization studies reveal that 10% Pd loading and 4Å molecular sieves maximize conversion efficiency.
Solvent-Free and Green Chemistry Approaches
Microwave-assisted solventless synthesis combines ethyl isocyanate and hydrazine carboxamide in the presence of montmorillonite K10 clay (150°C, 15 min), delivering 91% yield with 98% atom economy. Comparative life cycle analysis shows this method reduces E-factor from 8.7 (traditional route) to 2.3 through elimination of solvent use and reduced energy inputs.
Industrial-Scale Production Considerations
Pilot plant data (100 kg batch size) for the optimized Pellizzari-hydrolysis route demonstrates:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Yield | 88% | 82% |
| Purity (HPLC) | 99.2% | 98.5% |
| Reaction Time | 9 hr | 11 hr |
| E-Factor | 5.8 | 6.3 |
Scale-up challenges include exotherm management during cyclization (requiring jacketed reactors with -10°C coolant) and pH control during hydrolysis (±0.2 units to prevent decarboxylation).
Emerging Electrochemical Synthesis Methods
Recent patent literature discloses an undivided cell electrolysis method using Pt electrodes in acetonitrile/H2O (4:1) with NH4Cl as supporting electrolyte. Constant current electrolysis (50 mA/cm², 2 hr) at 25°C achieves 78% yield through in situ generation of reactive N-centered radicals. This approach eliminates stoichiometric oxidants and shows potential for continuous flow applications.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group is stable under mild oxidation, but the triazole ring can undergo oxidative modifications under specific conditions.
-
Reagents : KMnO₄ (acidic conditions) or CrO₃ (Jones reagent)
-
Products : Formation of intermediates like triazole ketones or decarboxylated derivatives under extreme conditions.
| Reaction Type | Conditions | Major Product(s) | Yield | Source |
|---|---|---|---|---|
| C-H oxidation | KMnO₄, H₂SO₄, 80°C | 1-Ethyl-1H-1,2,4-triazole-3-carbonyl | ~40% |
Reduction Reactions
The carboxylic acid group can be reduced to an alcohol, though steric hindrance from the triazole ring may limit efficiency.
-
Reagents : LiAlH₄ or NaBH₄/I₂
-
Products : 1-Ethyl-1H-1,2,4-triazole-3-methanol.
| Reaction Type | Conditions | Major Product(s) | Yield | Source |
|---|---|---|---|---|
| Aldehyde reduction | LiAlH₄, THF, reflux | 1-Ethyl-1H-1,2,4-triazole-3-methanol | 55–65% |
Substitution Reactions
The triazole ring’s nitrogen atoms participate in nucleophilic substitution, particularly at N-1 or C-5 positions.
Nucleophilic Acyl Substitution
The carboxylic acid group reacts with alcohols or amines to form esters or amides.
-
Reagents : SOCl₂ (for acid chloride formation), followed by ROH or RNH₂
-
Products : Ethyl esters or substituted amides.
| Reaction Type | Conditions | Major Product(s) | Yield | Source |
|---|---|---|---|---|
| Esterification | SOCl₂, ROH, pyridine | 1-Ethyl-1H-1,2,4-triazole-3-carboxylate ester | 80–90% | |
| Amide formation | RNH₂, DCC, DMAP, CH₂Cl₂ | 1-Ethyl-1H-1,2,4-triazole-3-carboxamide | 65–75% |
Cycloaddition and Ring-Opening Reactions
The triazole ring can engage in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions .
-
Catalysts : Cu(I) or Ru(II)
-
Products : Fused bicyclic triazole derivatives.
| Reaction Type | Conditions | Major Product(s) | Yield | Source |
|---|---|---|---|---|
| Huisgen cycloaddition | CuI, DIPEA, DMF, 60°C | Bicyclic triazole-carboxylic acid adducts | 50–70% |
Decarboxylation Reactions
Thermal or acidic conditions promote decarboxylation, yielding 1-ethyl-1H-1,2,4-triazole.
| Reaction Type | Conditions | Major Product(s) | Yield | Source |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄, 120°C, 2 h | 1-Ethyl-1H-1,2,4-triazole | 90% |
Hydrolysis Reactions
The ethyl group or ester derivatives can undergo hydrolysis under basic conditions.
| Reaction Type | Conditions | Major Product(s) | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | 2M NaOH, EtOH, reflux | Sodium 1-ethyl-1H-1,2,4-triazole-3-carboxylate | 95% |
Key Mechanistic Insights
-
Steric Effects : The ethyl group at N-1 hinders electrophilic substitution at adjacent positions, directing reactivity to C-5 .
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Electronic Effects : The electron-withdrawing carboxylic acid group enhances the triazole ring’s electrophilicity, favoring nucleophilic attacks .
-
Catalytic Influence : Copper catalysts stabilize transition states in cycloadditions, improving regioselectivity .
Scientific Research Applications
Pharmaceutical Applications
1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid has shown promise as a precursor for developing new antimicrobial agents. Its derivatives have been evaluated for antifungal and antibacterial properties:
- Antifungal Activity : Research indicates that compounds derived from this compound exhibit significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents like fluconazole .
- Antibacterial Activity : The compound has also been investigated for its antibacterial properties. Studies have reported that derivatives demonstrate enhanced efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, often outperforming conventional antibiotics .
Case Study: Antifungal Derivatives
A series of studies have synthesized various derivatives of this compound. Table 1 summarizes the antifungal activities of selected derivatives:
| Compound Name | Structure Type | MIC (μg/mL) | Target Pathogen |
|---|---|---|---|
| Compound A | Triazole Derivative | 0.0156 | Candida albicans |
| Compound B | Amino-substituted Triazole | 0.5 | Aspergillus fumigatus |
| Compound C | Ester Derivative | 0.03 | Cryptococcus neoformans |
Agricultural Applications
In agriculture, this compound is being explored for its potential as a fungicide and plant growth regulator. Its ability to interact with fungal enzymes makes it a candidate for developing novel agricultural chemicals.
Case Study: Agricultural Efficacy
Research has indicated that formulations containing this compound can effectively inhibit fungal growth in crops. Table 2 illustrates the effectiveness of different formulations:
| Formulation | Active Ingredient | Efficacy (%) | Target Fungi |
|---|---|---|---|
| Formulation X | This compound | 90 | Fusarium oxysporum |
| Formulation Y | Combined Triazole Derivative | 85 | Phytophthora infestans |
Material Science Applications
The unique chemical structure of this compound also opens avenues in materials science. Its derivatives are being investigated for use in synthesizing polymers and coatings with antimicrobial properties.
Case Study: Polymer Development
Recent studies have focused on incorporating triazole derivatives into polymer matrices to enhance their antimicrobial properties. Table 3 summarizes findings from recent research:
| Polymer Type | Incorporation Level (%) | Antimicrobial Activity (%) |
|---|---|---|
| Polyurethane | 5 | >95 |
| Polyvinyl chloride | 10 | >90 |
Mechanism of Action
The mechanism of action of 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its role as an antiviral agent, it can inhibit viral replication by interfering with the viral RNA synthesis process . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole-3-carboxylic acid: A closely related compound with similar chemical properties and applications.
1,2,3-triazole derivatives: These compounds share the triazole ring structure but differ in the arrangement of nitrogen atoms, leading to variations in their chemical behavior and applications.
Uniqueness
1-ethyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and carboxylic acid group at the 3-position make it particularly useful in the synthesis of pharmaceutical intermediates and other specialized applications .
Biological Activity
1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound belonging to the triazole family, characterized by its biological activity across various domains. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 141.13 g/mol. The compound features a triazole ring with an ethyl group and a carboxylic acid functional group, which contribute to its unique chemical properties and biological activities.
Antifungal Properties
Triazole compounds are well-known for their antifungal properties. This compound functions primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism positions it as a potential candidate for treating fungal infections.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole moiety have shown effectiveness as selective COX-2 inhibitors. One study reported that certain derivatives exhibited lower ulcerogenic effects compared to traditional anti-inflammatory drugs like indomethacin . The compound may reduce pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytostatic effects on leukemia cells, suggesting its potential in cancer therapy . The compound's ability to modulate cellular pathways related to inflammation and cell proliferation further supports its therapeutic prospects in oncology.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
These methods are designed to optimize yields while minimizing hazardous reagents.
Study on Antifungal Activity
A study investigating the antifungal efficacy of various triazole derivatives found that this compound displayed significant activity against several fungal strains. The compound's potency was attributed to its structural features that enhance binding affinity to fungal enzymes involved in ergosterol biosynthesis.
Research on Anti-inflammatory Mechanisms
In vivo experiments demonstrated that derivatives of this compound significantly reduced paw edema in carrageenan-induced models. This effect was linked to the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of ethyl β-N-Boc-oxalamidrazone derivatives under reflux conditions. For example, a triazole ring can be formed by reacting an amidrazone with acetyl chloride in toluene, followed by purification via automated flash chromatography using ethyl acetate-hexane solvent systems . Alternative routes may employ alkylation of pre-formed triazole cores, as seen in the synthesis of structurally similar compounds like 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, which uses three steps and flash chromatography for isolation .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between ethyl and triazole ring protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight, as demonstrated for related triazole derivatives where parent peaks align with theoretical values (e.g., m/z 237.64 for a triazole-carboxylic acid analog) .
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% is typical for bioactive studies) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on structurally similar triazole derivatives:
- Respiratory Protection : Use P95 (US) or P1 (EU EN 143) respirators for particulate matter; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for volatile organic compounds .
- Environmental Control : Avoid drainage system contamination due to potential aquatic toxicity. Store in cool, dry conditions (2–8°C) to prevent decomposition .
Advanced Research Questions
Q. How to design experiments to assess the compound’s protein-binding affinity?
- Methodological Answer :
- Fluorescence Polarization (FP) Assays : Measure competitive displacement of fluorescently labeled peptides from protein targets (e.g., CDK2/cyclin A or CDK4/cyclin D). Triazole-based analogs have shown IC values in the micromolar range, requiring optimization of buffer conditions (pH 7.4, 25 mM HEPES) and protein concentrations .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) using immobilized protein surfaces and analyte titration .
Q. What methodologies are used to evaluate anti-proliferative effects in cancer cell lines?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin-based assays in U2OS (osteosarcoma) or DU145 (prostate cancer) cell lines. Incubate cells with the compound (1–100 µM) for 72 hours, followed by absorbance/fluorescence measurements. IC values below 30 µM indicate significant activity .
- Apoptosis Markers : Combine with flow cytometry (Annexin V/PI staining) to distinguish cytotoxic vs. cytostatic effects .
Q. How to resolve contradictions in crystallographic data during structural analysis?
- Methodological Answer :
- SHELX Suite : Refine high-resolution X-ray data using SHELXL for small-molecule structures. For twinned or low-quality datasets, employ SHELXE for iterative phasing and density modification. Validate hydrogen bonding networks and torsion angles against calculated DFT models .
- Data Cross-Validation : Use R values to assess overfitting; discrepancies >5% between R and R suggest model bias .
Q. What strategies improve the drug-likeness of triazole-carboxylic acid derivatives while maintaining bioactivity?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to enhance membrane permeability, as seen in nucleoside analog synthesis .
- Bioisosteric Replacement : Replace the ethyl group with isosteres like cyclopropyl or fluorinated alkyl chains to modulate lipophilicity (LogP) without compromising binding .
Q. How to address stability issues during storage and experimental use?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
